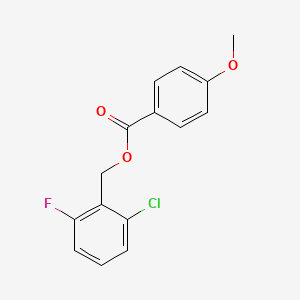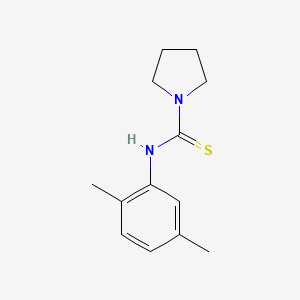
2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one, also known as FNPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized and studied extensively due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Wirkmechanismus
The mechanism of action of 2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one is not fully understood. However, it has been proposed that 2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, apoptosis, and oxidative stress. 2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Moreover, 2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been found to activate the apoptotic pathway by inhibiting the activity of Bcl-2, a protein that inhibits apoptosis.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders. Moreover, 2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. Additionally, 2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been found to protect neurons from oxidative stress-induced cell death, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has several advantages for lab experiments. It is readily synthesized through a one-pot, three-component reaction, and its yield is around 70-80%. Moreover, 2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, 2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its therapeutic potential needs to be further explored through in vivo studies.
Zukünftige Richtungen
2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has several potential future directions for research. Firstly, its mechanism of action needs to be further elucidated to better understand how it exerts its therapeutic effects. Secondly, its in vivo efficacy needs to be evaluated to determine its potential as a therapeutic agent for various diseases. Moreover, its toxicity profile needs to be evaluated to determine its safety for human use. Additionally, 2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one can be modified to improve its pharmacokinetic and pharmacodynamic properties, making it a more potent and selective therapeutic agent. Finally, the potential of 2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one as a diagnostic tool needs to be explored to determine its utility in disease diagnosis and prognosis.
Synthesemethoden
2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one can be synthesized through a one-pot, three-component reaction involving 2-fluoroaniline, 4-nitrobenzaldehyde, and glycine. The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol under reflux conditions. The yield of 2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one obtained through this method is around 70-80%.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory, anticancer, and neuroprotective properties. 2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders. Moreover, 2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. Additionally, 2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been found to protect neurons from oxidative stress-induced cell death, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-4-(4-nitrophenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O4/c17-13-4-2-1-3-12(13)16-18-14(9-15(20)23-16)10-5-7-11(8-6-10)19(21)22/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYJAMZUZVHQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5886535.png)


![N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)

![methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5886596.png)


![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)

